N-2-(Hydroxyethyl)-L-valine

Beschreibung

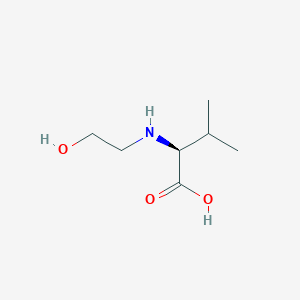

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906618 | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-73-7 | |

| Record name | L-Valine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-2-(Hydroxyethyl)-L-valine" chemical properties and structure

An In-depth Technical Guide to N-2-(Hydroxyethyl)-L-valine: From Chemical Structure to Biomarker Application

Introduction

N-2-(Hydroxyethyl)-L-valine is a modified amino acid of significant interest in the fields of toxicology, occupational health, and biomedical research. While structurally a simple derivative of the essential amino acid L-valine, its true importance lies in its formation in vivo as a stable adduct. This molecule serves as a critical and widely recognized biomarker for assessing cumulative exposure to ethylene oxide, a potent industrial chemical and carcinogen.[1][2] The formation of N-2-(Hydroxyethyl)-L-valine in hemoglobin provides a reliable molecular dosimeter, enabling researchers and clinicians to quantify exposure from sources such as industrial emissions and tobacco smoke.[3]

This guide offers a comprehensive technical overview of N-2-(Hydroxyethyl)-L-valine for researchers, scientists, and drug development professionals. It details the molecule's fundamental chemical properties and structure, explores its biological significance, and provides validated methodologies for its analysis in biological matrices. The narrative is designed to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of this important biomarker.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular characteristics of N-2-(Hydroxyethyl)-L-valine is fundamental to its synthesis, analysis, and interpretation as a biomarker.

Chemical Identity and Structure

N-2-(Hydroxyethyl)-L-valine is an N-substituted amino acid. The core of the molecule is L-valine, an essential branched-chain amino acid. The substitution occurs at the alpha-amino group, where a 2-hydroxyethyl group (-CH₂CH₂OH) is attached. The stereochemistry is retained from the parent L-valine, resulting in the (2S) configuration at the chiral center. This specific stereoisomer is the form produced in biological systems.

-

IUPAC Name: (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid[4]

The presence of the hydroxyl and carboxylic acid groups makes the molecule polar, while the isopropyl side chain from the valine residue imparts some hydrophobic character.

Physicochemical Properties

The physicochemical properties of N-2-(Hydroxyethyl)-L-valine dictate its behavior in analytical systems and biological environments. The data below, computed by PubChem, provides key molecular descriptors.

| Property | Value | Source |

| Molecular Weight | 161.20 g/mol | [4][8][10] |

| Exact Mass | 161.10519334 Da | [4][10] |

| XLogP3 | -2.2 | [4][10] |

| Hydrogen Bond Donor Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Polar Surface Area | 72.6 Ų | [4][10] |

| Solubility | Soluble in Water and DMSO | [] |

Part 2: Synthesis and Characterization

While N-2-(Hydroxyethyl)-L-valine is primarily of interest as a metabolite, a pure analytical standard is essential for its quantification in biological samples. Custom synthesis is often required.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic approach is the direct alkylation of the primary amine of L-valine. The most common methods for such a transformation involve reaction with either ethylene oxide or a 2-haloethanol, such as 2-bromoethanol.

-

Causality of Choice: The reaction with 2-bromoethanol under basic conditions is a robust and well-established method for N-alkylation of amino acids. The base is required to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbon of the 2-bromoethanol. A protecting group for the carboxylic acid is generally not required if the reaction pH is carefully controlled, as the carboxylate is a much weaker nucleophile than the amine.

Caption: Synthetic strategy for N-2-(Hydroxyethyl)-L-valine.

Proposed Laboratory Synthesis Protocol

This protocol describes a self-validating system where reaction progress is monitored, and the final product is rigorously purified and characterized.

-

Dissolution: Dissolve L-valine (1.0 eq) in an aqueous solution of sodium bicarbonate (2.5 eq) with gentle heating (40-50 °C) to ensure complete dissolution and formation of the sodium salt.

-

Reagent Addition: Add 2-bromoethanol (1.2 eq) dropwise to the solution while maintaining the temperature. The reaction is typically performed in a sealed vessel to prevent the evaporation of the volatile bromoethanol.

-

Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the L-valine spot and the appearance of a new, more polar product spot.

-

Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to pH ~3-4 with a dilute acid (e.g., 1M HCl). This step protonates the product and unreacted valine, making them less water-soluble.

-

Purification: The crude product can be purified by ion-exchange chromatography. Load the acidified solution onto a strong cation exchange resin. Wash the resin with water to remove salts and unreacted 2-bromoethanol. Elute the amino acid products with a dilute ammonia solution.

-

Final Isolation: Collect the fractions containing the desired product (identified by TLC or LC-MS). Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield N-2-(Hydroxyethyl)-L-valine as a solid. Further purification can be achieved by recrystallization from a water/ethanol mixture.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. The following table outlines the expected spectral data, which distinguishes the product from its L-valine precursor.

| Technique | Expected Observations for N-2-(Hydroxyethyl)-L-valine |

| ¹H NMR | Signals for the valine backbone (α-H, β-H, γ-CH₃) plus two new triplets around ~3.0-3.3 ppm (-N-CH₂ -) and ~3.6-3.8 ppm (-CH₂ -OH), each integrating to 2H. |

| ¹³C NMR | Signals for the valine carbons plus new signals around ~50-55 ppm (-N-C H₂-) and ~58-62 ppm (-C H₂-OH). |

| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z 162.11. |

| IR Spectroscopy | Broad O-H stretch (~3400-3200 cm⁻¹), C=O stretch of carboxylic acid (~1720 cm⁻¹), and N-H bend (~1600 cm⁻¹). |

Part 3: Biological Significance and Analytical Methodologies

The primary significance of N-2-(Hydroxyethyl)-L-valine is its role as a biomarker of ethylene oxide (EO) exposure.

Mechanism of Formation: A Biomarker of Exposure

Ethylene oxide is an alkylating agent that reacts with nucleophilic sites in proteins and DNA. In blood, EO reacts with the N-terminal valine residue of the globin chains in hemoglobin. This reaction is a covalent modification, forming a stable N-(2-hydroxyethyl)-L-valine (HEV) adduct.[2][12]

-

Causality of Biomarker Utility: Hemoglobin has a long lifespan in circulation (approximately 120 days). Therefore, the level of the HEV adduct provides an integrated measure of cumulative EO exposure over the preceding months, making it a superior biomarker to measuring transient EO levels in blood or air.[12] This adduct represents a "biologically effective dose," as it reflects the amount of EO that has reached and reacted with a target macromolecule.[2]

Caption: Formation of the HEV adduct on hemoglobin.

Authoritative Analytical Workflow for Quantification

The gold-standard method for quantifying HEV in globin is based on acidic hydrolysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach has superseded older, more laborious methods like the modified Edman degradation.[1]

-

Expertise Insight: The choice of total acidic hydrolysis is critical. While it destroys the protein's primary structure, it efficiently and quantitatively liberates the N-2-(Hydroxyethyl)-L-valine molecule from the N-terminus, allowing for direct analysis. This method is more robust, repeatable, and accurate than the multi-step Edman degradation procedure.[1]

Caption: Workflow for quantifying HEV from blood samples.

Detailed Experimental Protocol: LC-MS/MS Quantification

-

Globin Isolation:

-

Collect whole blood in EDTA-containing tubes.

-

Lyse red blood cells with deionized water.

-

Precipitate globin by adding the hemolysate to an acidic acetone solution.

-

Centrifuge to pellet the globin, wash with acetone, and dry the protein.

-

-

Acidic Hydrolysis:

-

Accurately weigh a portion of the dried globin (e.g., 20-30 mg).

-

Add an internal standard (e.g., deuterated N-2-(Hydroxyethyl)-L-valine-d4).[5]

-

Add 6M HCl and heat in a sealed tube at 110°C for 24 hours to completely hydrolyze the protein into its constituent amino acids.

-

-

Sample Cleanup:

-

Neutralize the hydrolysate.

-

Perform solid-phase extraction (SPE) using a cation exchange cartridge to separate the amino acids from salts and other matrix components.

-

Elute the amino acids and dry the eluate.

-

-

LC-MS/MS Analysis:

-

Reconstitute the sample in a suitable mobile phase.

-

Inject the sample onto a reverse-phase or HILIC HPLC column.

-

Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify N-2-(Hydroxyethyl)-L-valine and its deuterated internal standard.

-

Quantify the amount of N-2-(Hydroxyethyl)-L-valine by comparing its peak area ratio to the internal standard against a calibration curve prepared with a certified reference standard.

-

Applications in Research and Health

-

Occupational Health: Biomonitoring of workers in industries that use or produce ethylene oxide, such as medical sterilization facilities and chemical plants, to ensure exposure is below safety limits.[1][12]

-

Tobacco Smoke Exposure: Quantifying exposure to tobacco smoke, including secondhand smoke, as it is a significant non-occupational source of ethylene oxide.[2][3] Studies show a direct correlation between the number of cigarettes smoked and HEV levels.[2][3]

-

Epidemiology: Used in large-scale studies to investigate the association between ethylene oxide exposure and the risk of developing certain cancers.[2]

Part 4: Safety, Handling, and Storage

As a research chemical, N-2-(Hydroxyethyl)-L-valine should be handled with appropriate care. While the L-isomer itself is not extensively characterized for hazards, data for the related DL-isomer indicates it is corrosive and can cause serious eye damage.[10] Therefore, caution is warranted.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or under a chemical fume hood.[13] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents to ensure long-term stability.[][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

N-2-(Hydroxyethyl)-L-valine. PubChem, National Institutes of Health. [Link]

-

2-Hydroxyethylvaline. PubChem, National Institutes of Health. [Link]

-

N-2-(Hydroxyethyl)-L-valine. CRO SPLENDID LAB. [Link]

-

L-Valine Safety Data Sheet. Shanghai Kyowa Amino Acid Co., Ltd. via Bio Line Integratori. [Link]

-

Mráz, J., et al. (2018). Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2. Toxicology Letters, 298, 110-115. PubMed. [Link]

-

Pastorelli, R., et al. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Environmental Research, 81(1), 62-71. PubMed. [Link]

-

L-Valine Safety Data Sheet. PALS. [Link]

-

2-Hydroxyethyl L-valinate. PubChem, National Institutes of Health. [Link]

-

N-(2-hydroxyethyl)-beta-alanine. PubChem, National Institutes of Health. [Link]

-

Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology Letters, 326, 18-22. PubMed. [Link]

-

N-(2-Hydroxyethyl)glycine. PubChem, National Institutes of Health. [Link]

-

Lin, D. P., et al. (2005). Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. Journal of analytical toxicology, 29(4), 232-238. [Link]

Sources

- 1. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-2-(Hydroxyethyl)-L-valine | C7H15NO3 | CID 181031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) [lgcstandards.com]

- 6. N-2-(Hydroxyethyl)-L-valine | 101769-73-7 [chemicalbook.com]

- 7. Sapphire Bioscience [sapphirebioscience.com]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. N-2-(Hydroxyethyl)-L-valine | CymitQuimica [cymitquimica.com]

- 10. 2-Hydroxyethylvaline | C7H15NO3 | CID 107912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biolineintegratori.com [biolineintegratori.com]

Introduction: The Significance of N-2-(Hydroxyethyl)-L-valine

An In-depth Technical Guide to the Synthesis and Characterization of N-2-(Hydroxyethyl)-L-valine

N-2-(Hydroxyethyl)-L-valine (HEV), a derivative of the essential amino acid L-valine, has emerged as a critical biomarker in toxicology and occupational health.[1] Its primary significance lies in its formation as an adduct between ethylene oxide (EO) and the N-terminal valine residue of hemoglobin in red blood cells.[2][3] Ethylene oxide is a potent alkylating agent and a confirmed human carcinogen used in industrial processes and found in tobacco smoke.[2][3] Consequently, the quantification of HEV in blood provides a reliable measure of cumulative exposure to EO, offering a valuable tool for risk assessment in exposed populations.[4]

Given its role as a bioanalytical standard, the availability of high-purity HEV is paramount for calibrating analytical instrumentation and validating toxicological assays. This guide provides a comprehensive overview of a robust synthetic route to N-2-(Hydroxyethyl)-L-valine and the rigorous analytical methodologies required for its structural confirmation and purity assessment.

Chemical Properties

A summary of the key chemical properties of N-2-(Hydroxyethyl)-L-valine is presented below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | [5] |

| Molecular Formula | C₇H₁₅NO₃ | [5][6][7] |

| Molecular Weight | 161.20 g/mol | [5][8] |

| CAS Number | 101769-73-7 | [5][6] |

| Appearance | White Crystalline Solid | [] |

| Solubility | Soluble in Water and DMSO | [] |

Part 1: Synthesis via Reductive Amination

The synthesis of N-substituted amino acids can be approached through several methods, including direct alkylation. However, direct alkylation of amines often suffers from a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts. A more controlled and efficient strategy is reductive amination.[10][11] This method involves the reaction of an amine with a carbonyl compound to form an intermediate imine, which is then reduced in situ to the desired amine.[10]

For the synthesis of N-2-(Hydroxyethyl)-L-valine, this translates to the reaction of L-valine with 2-hydroxyacetaldehyde (glycolaldehyde) followed by reduction. This pathway is highly efficient and minimizes the formation of byproducts.

Causality of Experimental Choices

-

Reactant Selection : L-valine serves as the chiral backbone. Glycolaldehyde is chosen as the source of the 2-hydroxyethyl group.

-

Reaction Conditions : The reaction is typically performed in a protic solvent like methanol or water to facilitate the formation of the initial hemiaminal and subsequent imine. The pH is maintained in a weakly acidic range (pH 4-6) to catalyze imine formation without protonating the amine reactant excessively, which would render it non-nucleophilic.

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reducing agents of choice.[11] Unlike the more powerful sodium borohydride (NaBH₄), these agents are less reactive towards ketones and aldehydes at acidic pH but are highly effective at reducing the protonated imine intermediate. This selectivity is crucial for preventing the reduction of the starting glycolaldehyde and ensures a high yield of the desired product.[11]

Synthetic Workflow Diagram

Caption: One-pot reductive amination workflow for HEV synthesis.

Experimental Protocol: Reductive Amination

-

Dissolution : Dissolve L-valine (1 equivalent) in methanol. Adjust the pH of the solution to approximately 5.0 using glacial acetic acid.

-

Addition of Aldehyde : To the stirred solution, add 2-hydroxyacetaldehyde (glycolaldehyde, 1.1 equivalents). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 30°C with an ice bath.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting L-valine is consumed.

-

Quenching : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Solvent Removal : Remove the methanol under reduced pressure using a rotary evaporator.

-

Purification : The resulting aqueous residue contains the product and salts. The primary purification is achieved using ion-exchange chromatography.[12][13]

-

Load the aqueous solution onto a strong cation exchange resin (e.g., Dowex 50WX8) in its H⁺ form.

-

Wash the resin thoroughly with deionized water to remove unreacted aldehyde and salts.

-

Elute the N-2-(Hydroxyethyl)-L-valine from the resin using an aqueous ammonia solution (e.g., 2 M NH₄OH).

-

-

Isolation : Collect the ammonia-containing fractions and concentrate them under reduced pressure to remove the ammonia and water.

-

Final Crystallization : Dissolve the resulting solid in a minimum amount of hot water and allow it to cool slowly to obtain crystalline N-2-(Hydroxyethyl)-L-valine. Filter the crystals, wash with cold ethanol, and dry under vacuum.

Part 2: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized N-2-(Hydroxyethyl)-L-valine. A multi-technique approach ensures a comprehensive and self-validating system of analysis.

Characterization Workflow Diagram

Caption: Multi-technique workflow for HEV characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the final compound. A reversed-phase method is typically employed.

-

Objective : To determine the percentage purity of the synthesized HEV by separating it from any starting materials or byproducts.[14]

-

Principle : The compound is separated based on its polarity. Using a non-polar stationary phase (e.g., C18) and a polar mobile phase, more polar compounds elute earlier. Purity is calculated based on the relative area of the main peak.

-

Instrumentation : HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase :

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution : Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute all components.

-

Detection : Monitor the elution profile at a low wavelength, typically 210 nm, where the carboxyl group absorbs UV light.[14]

-

Sample Preparation : Prepare a solution of the synthesized HEV in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis : Inject the sample and integrate the peak areas. The purity is determined by the area percentage of the main HEV peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it the definitive tool for identity confirmation.[15][16]

-

Objective : To confirm the molecular weight of N-2-(Hydroxyethyl)-L-valine and provide fragmentation data for structural verification.

-

Principle : After separation by LC, the analyte is ionized (typically by Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. In ESI positive mode, the molecule is expected to be protonated, giving an [M+H]⁺ ion.

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₁₅NO₃ | - |

| Exact Mass | 161.1052 | Calculated from atomic masses.[5] |

| [M+H]⁺ (m/z) | 162.1125 | Protonated molecular ion in ESI⁺ mode. |

| [M+Na]⁺ (m/z) | 184.0944 | Sodium adduct, commonly observed. |

Tandem MS (MS/MS) can be used to fragment the parent ion ([M+H]⁺), yielding characteristic daughter ions that confirm the structure, such as the loss of water (-18 Da) or the carboxyl group (-45 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[17]

-

Objective : To confirm the precise atomic connectivity of the synthesized molecule, including the stereochemistry of the L-valine core.

-

Principle : The sample is placed in a strong magnetic field, and the absorption of radiofrequency waves by atomic nuclei is measured. The chemical shift (δ) of each nucleus provides information about its local electronic environment.

-

Isopropyl Group (CH(CH₃)₂) : Two doublets around δ 0.9-1.1 ppm for the two diastereotopic methyl groups, and a multiplet around δ 2.2-2.4 ppm for the CH proton.

-

Alpha-Proton (α-CH) : A doublet around δ 3.2-3.4 ppm, coupled to the isopropyl CH.

-

Hydroxyethyl Group (NCH₂CH₂OH) : Two multiplets corresponding to the two methylene groups (NCH₂ and CH₂OH), typically in the range of δ 2.8-3.8 ppm.

2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity between these proton signals and their corresponding carbon atoms, providing definitive proof of structure.

Conclusion

The synthesis of N-2-(Hydroxyethyl)-L-valine via reductive amination offers a reliable and high-yield pathway to this critical bioanalytical standard. The described protocol, emphasizing controlled reaction conditions and a robust purification strategy, consistently produces high-purity material. The subsequent characterization using a combination of HPLC for purity, LC-MS for molecular weight confirmation, and NMR for structural elucidation forms a self-validating system that ensures the final product meets the stringent quality requirements for use in research, drug development, and regulated toxicological studies.

References

-

Prezioso, G., et al. (1998). Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin. PubMed. [Link]

-

Lin, Y. S., et al. (2007). Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. PubMed. [Link]

-

Mráz, J., et al. (2018). Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2. PubMed. [Link]

-

Hanzlíková, I., et al. (2023). HPLC-ESI-HRMS2 Determination of N-(2-Hydroxyethyl)-l-valyl-l-leucine in Human Urine: Method Validation. PubMed. [Link]

-

Fennell, T. R., et al. (1992). Molecular dosimetry of ethylene oxide: Formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-2-(Hydroxyethyl)-L-valine. PubChem Compound Database. [Link]

-

Mráz, J., et al. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxyethylvaline. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

Andreoli, R., et al. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. PubMed. [Link]

-

CRO SPLENDID LAB. (n.d.). N-2-(Hydroxyethyl)-L-valine. CRO SPLENDID LAB. [Link]

-

NP-MRD. (2022). Showing NP-Card for n-hydroxy-l-valine (NP0247336). NP-MRD. [Link]

-

Sproviero, F., et al. (2006). Guanine Alkylation by Ethylene Oxide: Calculation of Chemical Reactivity. ACS Publications. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Pharmaffiliates. (n.d.). Valine-impurities. Pharmaffiliates. [Link]

-

Dickman, D. A., et al. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses. [Link]

- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. [Link]

-

NIST. (n.d.). L-Valine, 2TBDMS derivative. NIST WebBook. [Link]

-

Amerigo Scientific. (n.d.). L-Valine 2-hydroxyethyl ester tosylate. Amerigo Scientific. [Link]

- Google Patents. (n.d.). CN112979482B - High-purity L-valine as well as preparation method and application thereof.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Sproviero, F., et al. (2006). Guanine alkylation by ethylene oxide: calculation of chemical reactivity. PubMed. [Link]

-

Pearson+. (n.d.). Show how valine can be prepared by c. a reductive amination. Study Prep in Pearson+. [Link]

- Google Patents. (n.d.). US5689001A - Process for purifying valine.

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

-

Törnqvist, M., et al. (1992). Ring test for low levels of N-(2-hydroxyethyl)valine in human hemoglobin. PubMed. [Link]

-

Yegorova, A.V., et al. (2017). HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. Methods and objects of chemical analysis. [Link]

Sources

- 1. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-2-(Hydroxyethyl)-L-valine | C7H15NO3 | CID 181031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-2-(Hydroxyethyl)-L-valine | 101769-73-7 [chemicalbook.com]

- 7. N-2-(Hydroxyethyl)-L-valine | CymitQuimica [cymitquimica.com]

- 8. 2-Hydroxyethylvaline | C7H15NO3 | CID 107912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN112979482B - High-purity L-valine as well as preparation method and application thereof - Google Patents [patents.google.com]

- 13. US5689001A - Process for purifying valine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC-ESI-HRMS2 Determination of N-(2-Hydroxyethyl)-l-valyl-l-leucine in Human Urine: Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to N-2-(Hydroxyethyl)-L-valine (HEV) as a Biomarker for Ethylene Oxide Exposure

Preamble: The Imperative for Precise Ethylene Oxide Biomonitoring

Ethylene oxide (EtO) is a cornerstone of the chemical and medical industries, indispensable for synthesizing glycols and sterilizing medical equipment. However, its utility is shadowed by its toxicity. Classified as a known human carcinogen (IARC Group 1), EtO is a potent alkylating agent that covalently binds to macromolecules like DNA and proteins.[1][2] This reactivity is the basis of its sterilizing power but also its genotoxicity, which presents a significant health risk from occupational and environmental exposures.[2][3][4] Consequently, accurately quantifying an individual's exposure, or more specifically, the biologically effective dose, is paramount for risk assessment, occupational safety, and regulatory compliance.

This guide delves into the core science and application of N-2-(hydroxyethyl)-L-valine (HEV), the adduct formed between ethylene oxide and the N-terminal valine of hemoglobin. HEV has emerged as the gold-standard biomarker for EtO exposure due to its specificity and stability. Unlike monitoring ambient air, which reflects potential external exposure, measuring HEV provides a quantifiable, integrated measure of the amount of EtO that has reached the systemic circulation and reacted with a target macromolecule over an extended period.[5][6] This document provides researchers, toxicologists, and drug development professionals with a comprehensive technical overview of the biochemical basis of HEV formation, the validated analytical methodologies for its quantification, and the principles for interpreting the resulting data in a public health and research context.

Section 1: The Biochemical Foundation – Formation and Significance of the HEV Adduct

The utility of HEV as a biomarker is rooted in a direct and well-understood biochemical reaction. Ethylene oxide is an electrophilic epoxide. In the bloodstream, it reacts with nucleophilic sites on proteins. The most accessible and reactive of these sites on the hemoglobin molecule is the alpha-amino group of the N-terminal valine residue on the globin chains.

The reaction proceeds via a nucleophilic attack by the valine's amino group on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond. This creates the N-2-(hydroxyethyl)-L-valine adduct.[7]

Caption: Mechanism of HEV-Globin adduct formation.

A critical feature of this adduct is its stability. Because hemoglobin is contained within erythrocytes, which have an average lifespan of approximately 120 days and lack protein repair mechanisms, the HEV adduct is not repaired or removed. It persists for the life of the red blood cell. Therefore, a single blood measurement of HEV provides an integrated, cumulative record of EtO exposure over the preceding months, smoothing out daily variations in exposure levels.[8] This contrasts sharply with urinary metabolites, which reflect only very recent exposures (hours to days).

It is also crucial to recognize that HEV can be detected even in individuals with no known occupational or environmental exposure to EtO.[8][9] This background level arises from endogenous metabolic processes, such as the oxidation of ethylene produced by lipid peroxidation and intestinal bacteria, which also generate ethylene oxide within the body.[5][10][11] Lifestyle factors, particularly tobacco smoke which contains EtO, are a significant source of exogenous exposure and lead to markedly higher HEV levels in smokers compared to non-smokers.[7][9]

Section 2: Analytical Methodologies for HEV Quantification

The precise and accurate measurement of HEV in globin is a technically demanding process that requires meticulous sample handling and sophisticated analytical instrumentation. Two primary methodologies have been established: the modified Edman degradation technique coupled with Gas Chromatography-Mass Spectrometry (GC-MS), and a more recent approach using total acidic hydrolysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Globin Isolation

The analytical workflow begins with the collection of whole blood, typically into EDTA-containing tubes to prevent coagulation.[12] Proper handling is critical to prevent hemolysis (rupture of red blood cells), which can compromise sample integrity.[13]

Caption: Workflow for the Modified Edman Degradation method.

Protocol: Modified Edman Degradation

-

Internal Standard: Weigh a precise amount of isolated globin (e.g., 50-100 mg) and spike it with a known quantity of a stable isotope-labeled internal standard (e.g., d4-HEV).

-

Derivatization: Dissolve the globin in a suitable buffer and react it with PFPITC under controlled pH and temperature conditions.

-

Cleavage & Extraction: After the coupling reaction, acidify the mixture to cleave the N-terminal PFP-thiohydantoin (PFPTH) derivative. Extract the derivative from the aqueous phase into an organic solvent (e.g., diethyl ether). [14]4. Purification: The organic extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

GC-MS Analysis: Evaporate the solvent and reconstitute the sample in a suitable solvent for injection into the GC-MS system. The analysis is typically performed using electron impact ionization and selective ion monitoring (SIM) to monitor characteristic ions of the native and isotope-labeled HEV-PFPTH derivatives for sensitive and specific detection. [8]

Method 2: Acidic Hydrolysis with HPLC-ESI-MS² Analysis

While robust, the Edman method is laborious. A more streamlined alternative involves the complete hydrolysis of the globin protein to its constituent amino acids. [15] Principle: The globin protein is completely broken down into free amino acids, including HEV, by strong acid hydrolysis. The resulting mixture (the hydrolysate) is then analyzed directly by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS²). This method bypasses the complex derivatization and extraction steps of the Edman protocol.

Protocol: Acidic Hydrolysis

-

Internal Standard: Spike a known amount of globin with a stable isotope-labeled HEV internal standard.

-

Hydrolysis: Add a strong acid (e.g., 6 M HCl) and heat the sample in a sealed vial at an elevated temperature (e.g., 110°C) for several hours (e.g., 24 hours) to ensure complete protein hydrolysis.

-

Sample Cleanup: After hydrolysis, the sample may be filtered or subjected to a simple solid-phase extraction cleanup to remove particulates and salts that could interfere with the LC-MS analysis.

-

HPLC-ESI-MS² Analysis: Inject the hydrolysate into an HPLC system, typically using a reversed-phase or HILIC column to separate HEV from other amino acids. The eluent is directed into an electrospray ionization (ESI) source of a tandem mass spectrometer. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for HEV is selected and fragmented, and a specific product ion is monitored. This provides exceptional specificity and sensitivity. [15] Method Comparison:

| Feature | Modified Edman Degradation (GC-MS) | Acidic Hydrolysis (LC-MS/MS) |

| Principle | N-terminal amino acid cleavage | Total protein hydrolysis |

| Labor | High, multi-step, technically demanding | Lower, more streamlined |

| Robustness | Can be prone to variability | Generally more robust and repeatable [15] |

| Throughput | Low | Higher |

| Sensitivity | Very high | Comparably high |

| Specificity | High | Very high (due to MS/MS) |

| Validation | Considered the "gold standard" | Well-validated alternative [15] |

Section 3: Data Interpretation and Application in Research

Quantifying HEV is only the first step; interpreting the data within a scientific and public health context is the ultimate goal. The concentration of HEV is typically reported in picomoles per gram of globin (pmol/g globin).

Dose-Response and Typical Exposure Levels

Numerous studies have established a clear and linear relationship between the concentration of airborne ethylene oxide and the resulting levels of HEV in hemoglobin. [7]This dose-response relationship is the foundation for using HEV to estimate external exposure levels.

The following table summarizes typical HEV concentrations observed in various human populations, providing a crucial framework for interpreting results.

| Population Group | Typical HEV Range (pmol/g globin) | Primary EtO Source | Reference(s) |

| Unexposed Non-Smokers | 20 - 100 | Endogenous production | [8][9][16] |

| Passive Smokers | Slightly elevated vs. non-smokers | Environmental tobacco smoke | [7] |

| Active Smokers | 100 - 300+ (increases with # of cigarettes) | Inhaled tobacco smoke | [8][9] |

| Occupationally Exposed | >100 to >10,000 | Workplace air | [11][16][17] |

Note: These values are illustrative. Specific ranges can vary between studies and individuals.

For example, a study found that HEV levels increased by approximately 8.8 pmol/g globin for each cigarette smoked per day. [9]In occupational settings, HEV levels can be used to verify the effectiveness of engineering controls and personal protective equipment, with a significant decrease in HEV levels over time indicating successful exposure reduction. [17]

Risk Assessment and Health-Based Guidance

Interpreting biomonitoring data in the context of health risk is a complex but critical task. It involves comparing an individual's or a population's biomarker levels to established reference values or health-based guidance values (HBGVs). [18][19][20]

-

Reference Values (RVs): These are typically defined as the 95th percentile of biomarker levels in a general, unexposed population. An HEV level exceeding the RV suggests an exposure that is higher than that of the general population, warranting investigation into potential sources (e.g., occupational, lifestyle, or environmental).

-

Biomonitoring Equivalents (BEs) / Health-Based Guidance Values (HBGVs): These are more advanced tools. A BE is the concentration of a biomarker (like HEV) that is consistent with an existing exposure guidance value, such as a regulatory permissible exposure limit (PEL) or a tolerable daily intake (TDI). [21]If an individual's HEV level is below the corresponding BE, their exposure is considered to be within acceptable health-protective limits.

The concept of "endogenous equivalent" (EE) exposure is also vital. This involves using the background levels of HEV in unexposed populations to calculate the equivalent continuous external EtO exposure that would produce this level. [22]This provides a biological baseline against which the risk from additional, exogenous exposures can be assessed.

Application in Drug Development and Clinical Research

In the pharmaceutical and medical device industries, where EtO is used for sterilization, HEV biomonitoring serves as a powerful tool for:

-

Validating Sterilization Residuals: Ensuring that residual EtO levels on sterilized devices are low enough to not cause a significant increase in HEV levels in patients or healthcare workers.

-

Assessing Occupational Exposure: Monitoring personnel in manufacturing and sterilization facilities to ensure compliance with safety standards.

-

Toxicology Studies: In preclinical studies, HEV can be used as a surrogate endpoint to quantify the biologically effective dose of EtO or related epoxide compounds, helping to establish dose-response relationships for genotoxicity.

Conclusion

N-2-(hydroxyethyl)-L-valine has been unequivocally established as a highly specific, stable, and quantitative biomarker of ethylene oxide exposure. Its formation via a direct alkylation reaction with hemoglobin and its persistence over the lifespan of the erythrocyte allow it to serve as an integrated dosimeter of cumulative exposure. Validated and robust analytical methods, primarily based on mass spectrometry, provide the sensitivity and accuracy required for its measurement in diverse populations, from unexposed individuals to occupationally exposed workers. The proper application and interpretation of HEV data are indispensable for modern occupational hygiene, epidemiological research, and toxicological risk assessment, providing a crucial link between external exposure and the biologically effective dose, thereby enabling more precise protection of human health.

References

-

Andreoli, R., Manini, P., Bergamaschi, E., & Mutti, A. (1999). Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Environmental Research, 81(1), 62-71. [Link]

-

Bolt, H. M., & Thier, R. (2006). Carcinogenicity and genotoxicity of ethylene oxide: new aspects and recent advances. Critical reviews in toxicology, 36(5), 449-473. [Link]

-

Wu, K. Y., Chiang, S. Y., Shih, T. S., & Uang, S. N. (2009). Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. Journal of hazardous materials, 168(2-3), 1377-1382. [Link]

-

Kirman, C. R., Li, A. A., Sheehan, P., & Hays, S. M. (2021). Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management. Journal of toxicology and environmental health. Part B, Critical reviews, 24(1), 1-28. [Link]

-

Rusyn, I., Asakura, S., Li, Y., Kosyk, O., Ghanem, M. M., B-Poulsen, L., ... & Swenberg, J. A. (2005). Effects of Ethylene Oxide and Ethylene Inhalation on DNA Adducts, apurinic/apyrimidinic Sites and Expression of Base Excision DNA Repair Genes in Rat Brain, Spleen, and Liver. Toxicological Sciences, 88(2), 339-348. [Link]

-

Goodman, J. E., Lynch, H. N., & Rhomberg, L. R. (2022). Systematic review of the scientific evidence on ethylene oxide as a human carcinogen. Regulatory Toxicology and Pharmacology, 132, 105178. [Link]

-

Walker, V. E., MacNeela, J. P., Swenberg, J. A., Turner, M. J., & Fennell, T. R. (1992). Molecular dosimetry of ethylene oxide: Formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. Cancer Research, 52(16), 4320-4327. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1981). Current Intelligence Bulletin 35: Ethylene Oxide (EtO). DHHS (NIOSH) Publication No. 81-130. [Link]

-

Walker, V. E., MacNeela, J. P., Swenberg, J. A., Turner, M. J., & Fennell, T. R. (1992). Molecular dosimetry of ethylene oxide: formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. Cancer Research, 52(16), 4320-4327. [Link]

-

Swenberg, J. A., Bordeerat, N. K., Asakura, S., Ghanem, M., & Starr, T. B. (2011). Endogenous versus Exogenous DNA Adducts: Their Role in Carcinogenesis, Epidemiology, and Risk Assessment. Toxicological Sciences, 120(Suppl 1), S130-S145. [Link]

-

Farmer, P. B., Bailey, E., Gorf, S. M., Törnqvist, M., Osterman-Golkar, S., Kautiainen, A., & Lewis-Enright, D. P. (1986). Hydroxyethylvaline adduct formation in haemoglobin as a biological monitor of cigarette smoke intake. Carcinogenesis, 7(4), 637-640. [Link]

-

Sparkman, O. D. (2006). Hybrid Mass Spectrometers. Spectroscopy Online. [Link]

-

Kirman, C. R., Li, A. A., Sheehan, P., & Hays, S. M. (2020). Human Exposure to Ethylene Oxide. ResearchGate. [Link]

-

van der Mheen, M., & Hertsenberg, A. (2022). How Incidental Exposure to Ethylene Oxide Resulted in Air Measurements, Biomonitoring and Strong Collaboration Between Occupational Hygienist and Occupational Physician. Annals of Work Exposures and Health, 66(Supplement_1), i53-i54. [Link]

-

Angerer, J., Schildbach, M., & Schaller, K. H. (2002). Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine. Toxicology letters, 134(1-3), 83-89. [Link]

-

Mráz, J., Šmigolová, P., Hanzlíková, I., Procházková, D., & Vodička, P. (2020). N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology letters, 326, 18-22. [Link]

-

Mráz, J., Šmigolová, P., & Hanzlíková, I. (2018). Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2. Toxicology letters, 295, 239-244. [Link]

-

Walker, V. E., Wu, K. Y., Upton, P. B., Ranasinghe, A., & Skopek, T. R. (2000). Biomarkers of exposure and effect as indicators of potential carcinogenic risk arising from in vivo metabolism of ethylene to ethylene oxide. Carcinogenesis, 21(9), 1661-1669. [Link]

-

Core Facilities, University of Veterinary Medicine Vienna. (n.d.). Guidelines of Sample Preparation and Handling. [Link]

-

VUMC Analytical Services Core. (n.d.). Sample Prep & Processing. [Link]

-

Deutsche Forschungsgemeinschaft (DFG). (2016). Haemoglobin adducts of ethylene oxide (N-(2-hydroxyethyl)valine), propylene oxide (N-(2-hydroxypropyl)valine), acrylonitrile (N-(2-cyanoethyl)valine), acrylamide (N-(2-carbonamide ethyl)valine) and glycidamide (N-(2-hydroxy-2-carbonamide ethyl)valine). The MAK-Collection for Occupational Health and Safety. [Link]

-

Kirman, C. R., & Hays, S. M. (2021). Characterization of Background Exposures to Ethylene Oxide in the United States: A Reality Check on Theoretical Health Risks. International Journal of Environmental Research and Public Health, 18(16), 8443. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Ethylene Oxide. U.S. Department of Health and Human Services. [Link]

-

Kirman, C. R., & Hays, S. M. (2017). Derivation of endogenous equivalent values to support risk assessment and risk management decisions for an endogenous carcinogen: Ethylene oxide. Regulatory toxicology and pharmacology, 90, 169-180. [Link]

-

LaKind, J. S., Naiman, D. Q., Aylward, L. L., Hays, S. M., & Aylward, L. L. (2022). Interpreting biomonitoring data: Introducing the international human biomonitoring (i-HBM) working group's health-based guidance value (HB2GV) dashboard. International journal of hygiene and environmental health, 246, 114035. [Link]

-

U.S. Environmental Protection Agency. (2024). Interpreting biomonitoring data: Introducing the international human biomonitoring (i-HBM) working group's health-based guidance value (HB2GV) dashboard. Center for Public Health and Environmental Assessment (CPHEA). [Link]

-

Johns Hopkins University. (2022). Interpreting biomonitoring data: Introducing the international human biomonitoring (i-HBM) working group's health-based guidance value (HB2GV) dashboard. Johns Hopkins University Scholarly Activities. [Link]

-

Simon, T., & Weisel, C. P. (2024). Uncovering the connection: ethylene exposure and endogenous ethylene oxide levels in humans. Journal of exposure science & environmental epidemiology. [Link]

-

Hays, S. M., & Aylward, L. L. (2009). Using Biomonitoring Equivalents to interpret human biomonitoring data in a public health risk context. Journal of applied toxicology, 29(4), 265-278. [Link]

-

Hays, S. M., Aylward, L. L., & Kirman, C. R. (2011). Human biomonitoring assessment values: approaches and data requirements. International journal of hygiene and environmental health, 214(5), 341-351. [Link]

-

Kraitl, J., Ries, L., & Urban, P. (2021). Preparation of blood, from the vein to the spectrophotometer. ResearchGate. [Link]

-

Baylis, S. A., Blümel, J., Mizusawa, S., Matsubayashi, K., & Sakata, H. (2013). Standardization of Hepatitis E Virus (HEV) Nucleic Acid Amplification Technique-Based Assays: an Initial Study To Evaluate a Panel of HEV Strains and Investigate Laboratory Performance. Journal of Clinical Microbiology, 51(5), 1473-1479. [Link]

-

Uetrecht, C., & Heck, A. J. (2011). Modern Biomolecular Mass Spectrometry and its Role in Studying Virus Structure, Dynamics, and Assembly. Angewandte Chemie International Edition, 50(36), 8248-8263. [Link]

-

G, A., W, M., J, F., T, D., & J, E. (2023). Recommendations for Automating Hydrogen/Deuterium Exchange Mass Spectrometry Measurements using Data-Independent Acquisition Methods. bioRxiv. [Link]

-

Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). Hybrid quadrupole/time-of-flight mass spectrometers for analysis of biomolecules. Journal of mass spectrometry, 36(8), 849-865. [Link]

-

Harvard University. (2002). AMINO ACID ANALYSIS. FAS Center for Systems Biology. [Link]

-

NIOSH. (1994). AMINOETHANOL COMPOUNDS II: METHOD 3509. NIOSH Manual of Analytical Methods. [Link]

Sources

- 1. Effects of ethylene oxide and ethylene inhalation on DNA adducts, apurinic/apyrimidinic sites and expression of base excision DNA repair genes in rat brain, spleen, and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethylene Oxide (EtO): Evidence of Carcinogenicity (81-130) | NIOSH | CDC [cdc.gov]

- 3. integral-corp.com [integral-corp.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Ethylene oxide review: characterization of total exposure via endogenous and exogenous pathways and their implications to risk assessment and risk management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxyethylvaline adduct formation in haemoglobin as a biological monitor of cigarette smoke intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicity and genotoxicity of ethylene oxide: new aspects and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Sample Prep & Processing | VUMC Analytical Services Core [vumc.org]

- 13. mdc-berlin.de [mdc-berlin.de]

- 14. researchgate.net [researchgate.net]

- 15. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oem.bmj.com [oem.bmj.com]

- 18. Interpreting biomonitoring data: Introducing the international human biomonitoring (i-HBM) working group’s health-based guidance value (HB2GV) dashboard - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Interpreting biomonitoring data: Introducing the international human biomonitoring (i-HBM) working group's health-based guidance value (HB2GV) dashboard | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 21. Human biomonitoring assessment values: approaches and data requirements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Derivation of endogenous equivalent values to support risk assessment and risk management decisions for an endogenous carcinogen: Ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of N-2-(Hydroxyethyl)-L-valine: A Technical Guide for Researchers

This guide provides an in-depth exploration of N-2-(Hydroxyethyl)-L-valine (HEV), a critical biomarker for assessing exposure to the genotoxic and carcinogenic compound, ethylene oxide (EO). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of HEV, from its formation and biological implications to the state-of-the-art analytical methodologies for its quantification.

Executive Summary

N-2-(Hydroxyethyl)-L-valine is a stable adduct formed from the covalent reaction of ethylene oxide with the N-terminal valine residue of the hemoglobin protein.[1][2] Its presence and concentration in blood serve as a reliable and integrated measure of the biologically effective dose of EO, reflecting both recent and cumulative exposures over the lifespan of an erythrocyte.[3][4] This makes HEV an invaluable tool in toxicology, occupational health, and environmental exposure assessment. Understanding the nuances of its formation, the factors influencing its levels, and the precise methods for its measurement is paramount for accurately evaluating the risks associated with EO exposure.

The Genesis of a Biomarker: Formation and Chemical Nature

Ethylene oxide is a highly reactive electrophilic compound. In vivo, it readily alkylates nucleophilic sites on macromolecules, including DNA and proteins.[4][5] The formation of HEV occurs when EO reacts with the primary amine group of the N-terminal valine amino acid in the alpha and beta chains of hemoglobin.

This reaction is a straightforward nucleophilic substitution where the nitrogen atom of the valine's amino group attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a stable covalent bond.

Diagram: Formation of N-2-(Hydroxyethyl)-L-valine

Caption: Covalent adduction of ethylene oxide to hemoglobin's N-terminal valine.

This adduct is chemically stable and persists for the lifespan of the red blood cell, which is approximately 120 days in humans.[4] This long half-life provides a time-integrated measure of exposure, a significant advantage over monitoring EO in the air or its more transient metabolites in urine.[3][6]

Biological Significance and Toxicological Relevance

The primary biological significance of HEV lies in its role as a biomarker of exposure to ethylene oxide, a compound classified as a human carcinogen.[1][7] The formation of HEV is a direct consequence of EO's ability to alkylate biological macromolecules. This same reactivity is responsible for EO's genotoxicity, as it can also form adducts with DNA, leading to mutations and an increased risk of cancer.[5]

Crucially, the level of HEV in hemoglobin has been shown to correlate linearly with the extent of DNA alkylation, making it a reliable surrogate marker for the biologically effective dose of EO that reaches target tissues.[5] Therefore, quantifying HEV provides a direct window into the molecular events that initiate the carcinogenic process.[8] Elevated levels of HEV have been consistently observed in populations with known EO exposure, such as workers in sterilization facilities and the chemical industry, as well as in smokers.[9][10][11]

Sources of Ethylene Oxide Exposure

The presence of HEV in biological samples can be attributed to both exogenous and endogenous sources of ethylene oxide.

-

Exogenous Exposure:

-

Occupational Settings: The most significant exposures occur in industrial environments where EO is used as a chemical intermediate or a sterilizing agent for medical equipment.[3][9]

-

Tobacco Smoke: Cigarette smoke is a major source of non-occupational exposure to ethylene oxide.[5][8][10] Studies have consistently shown a strong positive correlation between the number of cigarettes smoked and HEV levels in the blood.[8][10]

-

Environmental Pollution: Ambient air may contain low levels of EO from industrial emissions or vehicle exhaust.

-

-

Endogenous Production:

-

The human body naturally produces small amounts of ethylene, which can be metabolized to ethylene oxide by cytochrome P450 enzymes.[10][12][13] This endogenous production results in baseline levels of HEV even in individuals with no known external exposure to EO.[13] Sources of endogenous ethylene include lipid peroxidation and metabolic activity of intestinal bacteria.[13]

-

Analytical Methodologies for Quantification

The accurate quantification of HEV is critical for its use in research and risk assessment. The most established and widely used method is based on a modification of the Edman degradation procedure, followed by gas chromatography-mass spectrometry (GC-MS).[10][14] More recently, methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed.[15]

Standard Protocol: Modified Edman Degradation with GC-MS

This protocol is a self-validating system that ensures accuracy and precision through the use of an internal standard.

Objective: To quantify the concentration of N-2-(Hydroxyethyl)-L-valine in a whole blood sample.

Principle: Globin is isolated from red blood cells and derivatized with pentafluorophenyl isothiocyanate (PFPITC). The derivatized N-terminal HEV is then cleaved, extracted, and analyzed by GC-MS, typically in negative ion chemical ionization mode for high sensitivity. A stable isotope-labeled analog of HEV (e.g., d4-HEV) is added at the beginning of the procedure to serve as an internal standard, correcting for any variations in extraction efficiency or instrument response.[16]

Step-by-Step Methodology:

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Globin Isolation:

-

Lyse the red blood cells with deionized water.

-

Precipitate the globin protein by adding an acidic solution (e.g., acetone with a small amount of concentrated HCl).

-

Wash the precipitated globin repeatedly with acetone and then ether to remove heme and other lipids.

-

Dry the globin pellet under a stream of nitrogen.

-

-

Internal Standard Spiking:

-

Accurately weigh a portion of the dried globin.

-

Add a known amount of the stable isotope-labeled internal standard (e.g., N-2-(Hydroxyethyl-d4)-L-valine).

-

-

Derivatization (Modified Edman Reaction):

-

Dissolve the globin in formamide.

-

Add pentafluorophenyl isothiocyanate (PFPITC) and an appropriate base (e.g., triethylamine) and incubate to form the PFP-thiohydantoin (PFPTH) derivative of the N-terminal amino acids.

-

-

Cleavage and Extraction:

-

Cleave the derivatized N-terminal amino acid by adding a strong acid (e.g., trifluoroacetic acid) and incubating.

-

Extract the cleaved PFPTH derivatives into an organic solvent (e.g., toluene or isooctane).

-

-

GC-MS Analysis:

-

Inject an aliquot of the organic extract into the GC-MS system.

-

Use a suitable capillary column for separation.

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode, monitoring for the characteristic ions of the HEV-PFPTH and the internal standard.

-

-

Quantification:

-

Generate a calibration curve by analyzing standards containing known amounts of HEV and the internal standard.

-

Calculate the concentration of HEV in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Diagram: Analytical Workflow for HEV Quantification

Caption: Standard workflow for the analysis of HEV in blood samples.

Alternative Method: HPLC-ESI-MS/MS

An alternative approach involves the total acidic hydrolysis of the globin protein, followed by direct analysis of the liberated HEV using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS).[15] This method avoids the derivatization step and can offer high throughput and excellent accuracy.[15]

Biomonitoring and Interpretation of Results

The measurement of HEV is a powerful tool for biological monitoring of EO exposure. The results are typically reported in pmol or nmol of HEV per gram of globin.

| Population Group | Typical HEV Levels (pmol/g globin) | Primary EO Source |

| Non-Smokers (Unexposed) | 12.9 - 117 | Endogenous Production |

| Smokers | 204 ± 151 | Tobacco Smoke |

| Occupationally Exposed Workers | 19.2 - 15,472 | Industrial Use of EO |

Data compiled from multiple sources.[10][13]

Interpretation:

-

Baseline Levels: The presence of low levels of HEV in unexposed non-smokers confirms the endogenous production of ethylene oxide.[13]

-

Lifestyle Factors: Smoking is a significant contributor to the body burden of EO, with HEV levels increasing with the number of cigarettes smoked per day.[10]

-

Occupational Exposure: Very high levels of HEV are indicative of occupational exposure and can be used to assess the effectiveness of workplace safety measures and to identify individuals at higher risk.[3][6]

Emerging Research: Urinary Biomarkers

While blood-based HEV measurement is the gold standard, the invasive nature of blood sampling has prompted research into non-invasive alternatives.[1] Recent studies have identified N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL) as a cleavage product of EO-adducted globin that is excreted in the urine.[1][4] HEVL has been detected in the urine of both rats and humans exposed to EO.[1][4] Although promising for screening purposes, more research is needed to validate its use for the accurate assessment of low-level exposures.[1]

Conclusion

N-2-(Hydroxyethyl)-L-valine stands as a robust and informative biomarker of ethylene oxide exposure. Its formation as a stable hemoglobin adduct provides a time-integrated measure of the biologically effective dose, directly reflecting the potential for genotoxic damage. The well-established analytical methods for its quantification, coupled with a growing body of data on its levels in various populations, solidify its importance in occupational health, environmental toxicology, and cancer risk assessment. Future research, particularly in the area of non-invasive urinary biomarkers, will further enhance our ability to monitor and mitigate the risks associated with ethylene oxide exposure.

References

-

Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer. Environmental Research, [Link][5]

-

Biological monitoring of workers occupationally exposed to ethylene oxide. Mutation Research, [Link][9]

-

Monitoring occupational exposure to ethylene oxide by the determination of hemoglobin adducts. Environmental Health Perspectives, [Link][3][6][17]

-

Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors. Chemico-Biological Interactions, [Link][10]

-

N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans. Toxicology Letters, [Link][1]

-

Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine. International Archives of Occupational and Environmental Health, [Link][11]

-

Molecular dosimetry of ethylene oxide: formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. Cancer Research, [Link][14][18]

-

Monitoring Occupational Exposure to Ethylene Oxide by the Determination of Hemoglobin Adducts. Environmental Health Perspectives, [Link]

-

Biomarkers of exposure and effect as indicators of potential carcinogenic risk arising from in vivo metabolism of ethylene to ethylene oxide. Carcinogenesis, [Link][12]

-

Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin. Environmental Health Perspectives, [Link][8]

-

Hemoglobin Adducts: Significance and symbolism. Exaly, [Link][19]

-

Monitoring occupational exposure to ethylene oxide by the determination of hemoglobin adducts - PMC. National Center for Biotechnology Information, [Link]

-

Molecular dosimetry of ethylene oxide: formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. - Semantic Scholar. Semantic Scholar, [Link]

-

Monitoring human exposure to 2-hydroxyethylating carcinogens - PMC. National Center for Biotechnology Information, [Link][20]

-

A Study on Formation of Hemoglobin Adduct in Blood of Mice Inhaled with Ethylene Oxide. Journal of Environmental Health Sciences, [Link][2]

-

Toxicological Profile for Ethylene Oxide. Agency for Toxic Substances and Disease Registry (ATSDR), [Link][13]

-

Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2. Toxicology Letters, [Link][15]

-

N-(2-Hydroxyethyl)-L-valyl-L-leucine in rat urine as a hydrolytic cleavage product of ethylene oxide adduct with globin. Archives of Toxicology, [Link][4]

-

Hämoglobinaddukte von Ethylenoxid (N-(2-Hydroxyethyl)valin), Propylenoxid (N-(2-Hydroxypropyl)valin), Acrylnitril (N-(2-Cyanoethyl)valin), Acrylamid (N-(2-Carbonamidethyl)valin) und Glycidamid (N-(2-Hydroxy-2-carbonamidethyl)valin). ResearchGate, [Link][7]

Sources

- 1. N-(2-Hydroxyethyl)-l-valyl-l-leucine: a novel urinary biomarker of ethylene oxide exposure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Study on Formation of Hemoglobin Adduct in Blood of Mice Inhaled with Ethylene Oxide [e-jehs.org]

- 3. Monitoring occupational exposure to ethylene oxide by the determination of hemoglobin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Hydroxyethyl)-L-valyl-L-leucine in rat urine as a hydrolytic cleavage product of ethylene oxide adduct with globin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of N-(2-hydroxyethyl)valine due to exposure to ethylene oxide via tobacco smoke: A risk factor for onset of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sci-hub.ru [sci-hub.ru]

- 7. researchgate.net [researchgate.net]

- 8. Tobacco smoke and formation of N-(2-hydroxyethyl)valine in human hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological monitoring of workers occupationally exposed to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of N-(2-hydroxyethyl)valine in human hemoglobin-effect of lifestyle factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hemoglobin adducts of ethylene oxide, propylene oxide, acrylonitrile and acrylamide-biomarkers in occupational and environmental medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biomarkers of exposure and effect as indicators of potential carcinogenic risk arising from in vivo metabolism of ethylene to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Ethylene Oxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Molecular dosimetry of ethylene oxide: formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of N-(2-hydroxyethyl)valine in globin of ethylene oxide-exposed workers using total acidic hydrolysis and HPLC-ESI-MS2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. N-2-(Hydroxyethyl)-L-valine-d4 (Technical grade) [lgcstandards.com]

- 17. Monitoring occupational exposure to ethylene oxide by the determination of hemoglobin adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Molecular dosimetry of ethylene oxide: formation and persistence of N-(2-hydroxyethyl)valine in hemoglobin following repeated exposures of rats and mice. | Semantic Scholar [semanticscholar.org]

- 19. Hemoglobin Adducts: Significance and symbolism [wisdomlib.org]

- 20. Monitoring human exposure to 2-hydroxyethylating carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-2-(Hydroxyethyl)-L-valine: A Key Biomarker of Tobacco Smoke Exposure

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-2-(Hydroxyethyl)-L-valine (HEV) is a pivotal biomarker used to quantify exposure to ethylene oxide (EtO), a potent carcinogen found in tobacco smoke. This guide provides a comprehensive overview of the formation, toxicological significance, and state-of-the-art analytical methodologies for HEV. By forming a stable adduct with the N-terminal valine of hemoglobin, HEV offers a unique window into the cumulative, biologically effective dose of a key tobacco smoke constituent over an extended period. Understanding its chemistry and measurement is critical for assessing carcinogenic risk, conducting epidemiological studies, and evaluating the potential impact of novel tobacco products.

The Genesis of a Biomarker: Formation and Chemical Basis

The journey of N-2-(Hydroxyethyl)-L-valine begins with ethylene oxide (EtO), a highly reactive epoxide. Human exposure to EtO is primarily through the inhalation of polluted air, occupational contact, and, most significantly for the general population, tobacco smoke.[1][2] EtO is classified as a known human carcinogen by the U.S. Department of Health and Human Services (HHS) and the U.S. Environmental Protection Agency (EPA).[3]

Once inhaled, EtO is systemically distributed and acts as a direct alkylating agent, readily forming covalent adducts with macromolecules like DNA and proteins.[3] A crucial and analytically accessible reaction is the alkylation of the N-terminal valine residue of the globin chains in hemoglobin (Hb).[2] This reaction yields the stable N-2-(Hydroxyethyl)-L-valine (HEV) adduct.

The significance of this specific adduct lies in the properties of hemoglobin itself. Since erythrocytes (red blood cells) have a lifespan of approximately 120 days and lack the machinery to repair protein damage, the HEV adduct accumulates over this period.[4] Consequently, its measurement provides an integrated, long-term record of EtO exposure, a stark contrast to biomarkers like urinary cotinine, which reflect only recent nicotine intake over the last 1-3 days.[1][5][6]

Caption: Formation pathway of N-2-(Hydroxyethyl)-L-valine (HEV) from various sources.

Toxicological Significance: A Measure of the Biologically Effective Dose

The quantification of HEV is more than a mere measure of exposure; it represents the biologically effective dose —the amount of a carcinogen that has reached and reacted with its target macromolecules.[1] This is a critical concept in toxicology and risk assessment for several reasons:

-

Correlation with DNA Adducts : The level of HEV in hemoglobin has been shown to correlate linearly with the formation of DNA adducts, such as N7-(2-hydroxyethyl)guanine (7-HEG).[1][3] This link is paramount because the mutagenic potential of EtO is thought to initiate the cascade of genetic events leading to cancer.[7] Measuring the stable, abundant protein adduct (HEV) serves as a reliable surrogate for the less stable and far less abundant DNA adducts.

-

Carcinogenic Risk Factor : The positive correlation between the number of cigarettes smoked and HEV levels provides a direct link between smoking behavior and the formation of a pro-mutagenic adduct.[2][8] This relationship strengthens the understanding of the early steps in the carcinogenic process driven by tobacco smoke.[1]

-

Dose-Response Assessment : HEV allows for a precise quantification of the internal dose, enabling robust dose-response analyses in epidemiological studies. This is crucial for establishing exposure limits and assessing the risks associated with both active and passive smoking.

Quantitative Analysis: Methodologies and Protocols

The accurate measurement of HEV in biological matrices requires highly sensitive and specific analytical techniques. The primary method involves gas chromatography-mass spectrometry (GC-MS) following a modified Edman degradation procedure, though newer methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also effective.[5][8][9]

Analytical Workflow Overview

A typical biomonitoring workflow for HEV is a multi-step process demanding precision at each stage. The goal is to isolate the globin protein, selectively cleave the HEV adduct, and quantify it against a stable isotope-labeled internal standard.

Caption: Standard experimental workflow for HEV-Hb adduct analysis by GC-MS.

Detailed Experimental Protocol: Modified Edman Degradation with GC-MS

This protocol is based on established methods for quantifying HEV in human globin.[5][8]

A. Globin Isolation

-

Collect 5-10 mL of whole blood in EDTA-containing tubes.

-

Centrifuge at 2,500 x g for 10 minutes to pellet erythrocytes. Remove plasma and buffy coat.

-

Wash erythrocytes three times with an equal volume of 0.9% saline solution, centrifuging after each wash.

-

Lyse the packed red cells by adding 4 volumes of ice-cold deionized water.

-

Isolate globin by precipitating it via slow addition of the hemolysate to 10 volumes of ice-cold acetone containing 1% HCl.

-

Wash the globin pellet with acetone, followed by pentane, and dry under a stream of nitrogen.

B. Modified Edman Degradation

-

Weigh approximately 50 mg of dried globin into a glass vial.